Ethyl 1-[2-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}amino)-2-oxoethyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[2-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}amino)-2-oxoethyl]piperidine-4-carboxylate is a complex organic compound belonging to the class of piperidinecarboxylic acids . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Preparation Methods
The synthesis of Ethyl 1-[2-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}amino)-2-oxoethyl]piperidine-4-carboxylate involves multiple steps, including cyclization, amination, and multicomponent reactions . Industrial production methods focus on optimizing reaction conditions to achieve high yields and purity, often employing catalysts and specific reaction environments .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .
Scientific Research Applications
Ethyl 1-[2-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}amino)-2-oxoethyl]piperidine-4-carboxylate has diverse applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it is studied for its potential pharmacological activities, including its role as a dual inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . Additionally, it is explored for its potential use in drug delivery systems due to its ability to form micelles .
Mechanism of Action
The mechanism of action of Ethyl 1-[2-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}amino)-2-oxoethyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as ALK and ROS1 . These interactions inhibit the activity of these kinases, which play a role in the development and progression of certain cancers . The compound’s structure allows it to bind to the active sites of these enzymes, blocking their function and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar compounds to Ethyl 1-[2-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}amino)-2-oxoethyl]piperidine-4-carboxylate include other piperidinecarboxylic acids and derivatives . These compounds share the piperidine ring structure but differ in their substituents and functional groups . For example, Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate is another piperidine derivative with similar pharmacological properties . The uniqueness of this compound lies in its specific combination of functional groups, which confer its distinct biological activities .
Properties
Molecular Formula |
C22H33N3O5S |
---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
ethyl 1-[2-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-2-oxoethyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C22H33N3O5S/c1-3-30-22(27)18-10-12-24(13-11-18)16-21(26)23-19-4-6-20(7-5-19)31(28,29)25-14-8-17(2)9-15-25/h4-7,17-18H,3,8-16H2,1-2H3,(H,23,26) |
InChI Key |
VURBEAMTYRWQHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C |
Origin of Product |
United States |
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